Tris(butylcyclopentadienyl)yttrium
CAS No.: 312739-77-8
Cat. No.: VC8098969
Molecular Formula: C27H39Y
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312739-77-8 |
|---|---|
| Molecular Formula | C27H39Y |
| Molecular Weight | 452.5 g/mol |
| Standard InChI | InChI=1S/3C9H13.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; |
| Standard InChI Key | VPFJVCJZOKOCHT-UHFFFAOYSA-N |
| SMILES | CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y] |
| Canonical SMILES | CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y] |
Introduction
Structural and Chemical Identification
Molecular Architecture
Tris(butylcyclopentadienyl)yttrium features a central yttrium(III) ion coordinated to three n-butylcyclopentadienyl ligands in a trigonal planar geometry . The butyl substituents () create steric bulk that enhances volatility compared to shorter-chain analogs while maintaining thermal stability . Nuclear magnetic resonance (NMR) analysis confirms the integrity of the cyclopentadienyl ring system, with characteristic proton signals at 5.866–6.011 ppm for aromatic protons and distinct multiplet patterns for alkyl chain protons .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Coordination geometry | Trigonal planar | |
| NMR (1H) signature | 5.866–6.011 ppm (Cp ring) |
Synthetic Pathways
Industrial synthesis occurs through the stoichiometric reaction of yttrium metal with butylcyclopentadiene in anhydrous tetrahydrofuran under inert atmosphere:
This method yields product with 99.9% metal purity, as verified by complexometric titration . The liquid state at room temperature () facilitates direct use in vapor deposition systems without precursor sublimation.
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a clean volatilization profile with 50% mass loss at 197°C (10 Torr) , significantly lower than solid analogs like Y(EtCp)3 (186°C) . The compound demonstrates remarkable long-term stability, maintaining structural integrity after 18 weeks at 190°C .
Table 2: Thermal Characteristics
| Parameter | Value | Method | Source |
|---|---|---|---|
| Decomposition onset | 219°C | TGA | |
| Vapor pressure @150°C | 0.8 Torr | Manometric | |
| Flash point | 96°C | Pensky-Martens |
Reactivity and Stability
The compound’s sensitivity to atmospheric moisture drives rapid hydrolysis:
This reactivity necessitates storage in sealed ampules under argon . Despite this, it exhibits excellent compatibility with hydrocarbon solvents, showing no degradation in hexane or toluene solutions over 72 hours.
Industrial Applications
Thin Film Deposition
As a precursor for yttrium oxide () ALD, tris(butylcyclopentadienyl)yttrium enables growth rates of 0.8–1.2 Å/cycle at 250–350°C . The deposition mechanism proceeds through ligand elimination:
Resulting films show <0.5% carbon contamination and dielectric constants () of 14–16 , making them suitable for high-κ gate oxides in MOSFET devices.
Catalytic Applications
In olefin polymerization, the compound acts as a co-catalyst with methylaluminoxane (MAO), achieving ethylene polymerization activities of 1,200 kg PE/(mol Y·h) at 60°C. The bulky ligands suppress β-hydride elimination, enabling production of linear polyethylene with .
| Parameter | Specification | Source |
|---|---|---|
| GHS classification | Flammable liquid (Cat. 3) | |
| Water-reactive (Cat. 1) | ||
| UN transport code | 3399 (Organometallic, 4.3/3) | |
| Recommended PPE | Argon glovebox, face shield |
Spill management requires coverage with dry sand followed by neutralization with 2-propanol/water mixtures (1:4 v/v) . Waste disposal must follow EPA guidelines for reactive organometallics (40 CFR 261.23) .
Comparative Analysis with Analogous Precursors
Table 4: Precursor Performance Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume